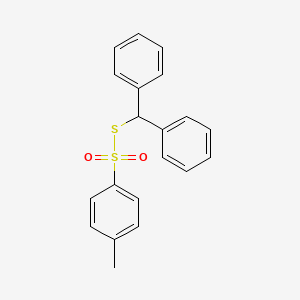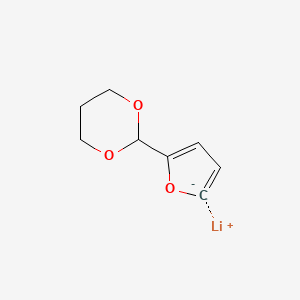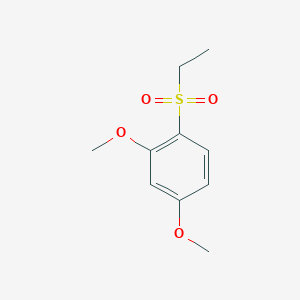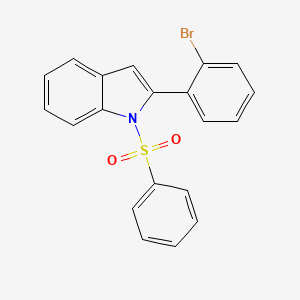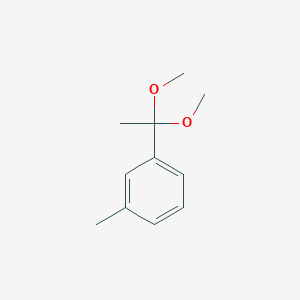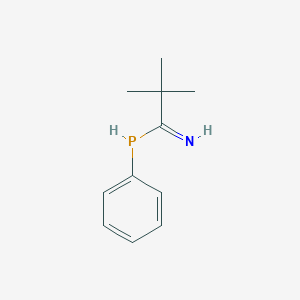
2,2-Dimethyl-1-(phenylphosphanyl)propan-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1-(phenylphosphanyl)propan-1-imine is an organophosphorus compound that features a phosphanyl group attached to a propan-1-imine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(phenylphosphanyl)propan-1-imine typically involves the reaction of 2,2-dimethyl-1-phenyl-1-propanol with a phosphanyl reagent under controlled conditions. The reaction is often catalyzed by transition metals such as copper or nickel to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-1-(phenylphosphanyl)propan-1-imine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phosphanyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, amines, and substituted phosphanyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1-(phenylphosphanyl)propan-1-imine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-1-(phenylphosphanyl)propan-1-imine involves its interaction with molecular targets through the phosphanyl group. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound can also participate in catalytic cycles, enhancing the efficiency of chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1-phenyl-1-propanol: A precursor in the synthesis of 2,2-Dimethyl-1-(phenylphosphanyl)propan-1-imine.
Triphenylphosphine: A commonly used phosphine ligand in coordination chemistry.
2-Phenyl-2-propanol: Another related compound with similar structural features.
Propiedades
Número CAS |
87218-76-6 |
|---|---|
Fórmula molecular |
C11H16NP |
Peso molecular |
193.22 g/mol |
Nombre IUPAC |
2,2-dimethyl-1-phenylphosphanylpropan-1-imine |
InChI |
InChI=1S/C11H16NP/c1-11(2,3)10(12)13-9-7-5-4-6-8-9/h4-8,12-13H,1-3H3 |
Clave InChI |
HCDJYNSPEJHZPZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=N)PC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methoxyethyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14405752.png)


